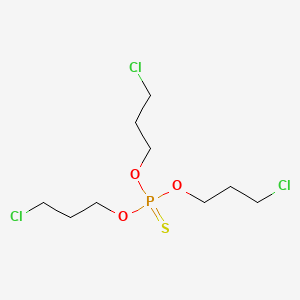
Tris(chloropropyl) thiophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(chloropropyl) thiophosphate is a chlorinated organophosphate compound widely used as a flame retardant. It is commonly added to polyurethane foams, PVC, and EVA to enhance their fire resistance properties. This compound is known for its effectiveness in reducing flammability and is often used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(chloropropyl) thiophosphate is typically synthesized by reacting propylene oxide with phosphoryl chloride. This reaction produces a mixture of products, with tris(2-chloro-1-methylethyl) phosphate being the dominant isomer .
Industrial Production Methods: The industrial production of this compound involves large-scale reactions under controlled conditions to ensure the desired product yield and purity. The reaction is carried out in the presence of a catalyst to facilitate the process and achieve high efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(chloropropyl) thiophosphate undergoes various chemical reactions, including hydrolysis under acidic or alkaline conditions . It can also participate in substitution reactions due to the presence of chlorine atoms.
Common Reagents and Conditions: Common reagents used in reactions with this compound include acids, bases, and nucleophiles. The reaction conditions vary depending on the desired outcome, with temperature and pH being critical factors.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, hydrolysis can lead to the formation of phosphoric acid derivatives, while substitution reactions can yield various substituted phosphates.
Applications De Recherche Scientifique
Tris(chloropropyl) thiophosphate has a wide range of scientific research applications:
Chemistry: It is used as a flame retardant additive in the synthesis of polymers and other materials.
Biology: Research studies have explored its potential effects on biological systems, including its toxicity and environmental impact.
Industry: It is extensively used in the production of flame-retardant materials, including foams, textiles, and coatings
Mécanisme D'action
The mechanism by which tris(chloropropyl) thiophosphate exerts its flame-retardant effects involves both solid-phase and gas-phase mechanisms . In the solid phase, it promotes char formation, which acts as a barrier to flame propagation. In the gas phase, it releases phosphorus-containing radicals that interfere with the combustion process, reducing the overall flammability of the material.
Comparaison Avec Des Composés Similaires
- Tris(2-chloro-1-methylethyl) phosphate
- Bis(2-chloro-1-methylethyl) (2-chloropropyl) phosphate
- Bis(2-chloropropyl) (2-chloro-1-methylethyl) phosphate
- Tris(2-chloropropyl) phosphate
Comparison: Tris(chloropropyl) thiophosphate is unique due to its specific isomeric composition and its effectiveness as a flame retardant. Compared to other similar compounds, it offers a balance of high flame-retardant efficiency and relatively low toxicity, making it a preferred choice in various industrial applications.
Propriétés
Numéro CAS |
102308-65-6 |
|---|---|
Formule moléculaire |
C9H18Cl3O3PS |
Poids moléculaire |
343.6 g/mol |
Nom IUPAC |
tris(3-chloropropoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H18Cl3O3PS/c10-4-1-7-13-16(17,14-8-2-5-11)15-9-3-6-12/h1-9H2 |
Clé InChI |
XIXQYPDYOGTEEY-UHFFFAOYSA-N |
SMILES canonique |
C(COP(=S)(OCCCCl)OCCCCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


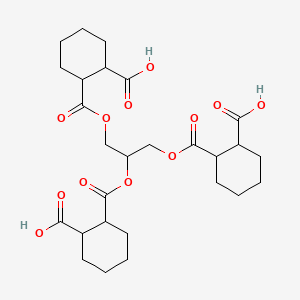
![2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B13771424.png)
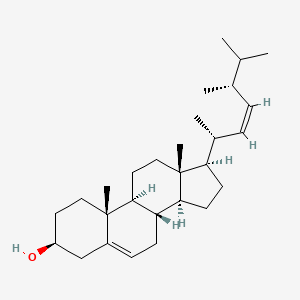
![(R,E)-benzhydryl 3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-7-(p-tolylthioimino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13771434.png)

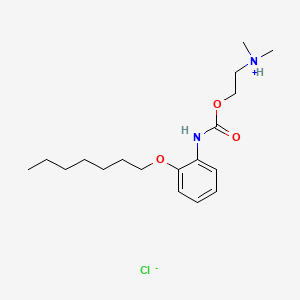
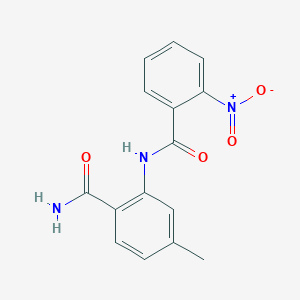
![Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]-](/img/structure/B13771451.png)

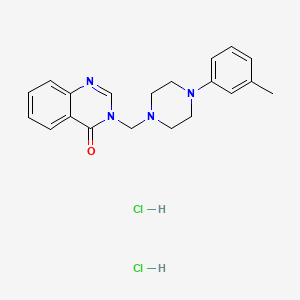
![dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride](/img/structure/B13771466.png)
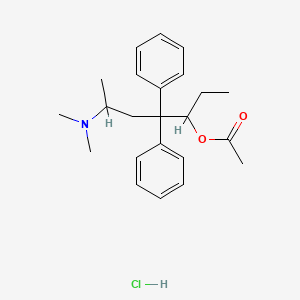
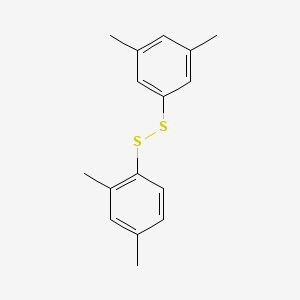
![7-Methoxybenz[a]anthracene](/img/structure/B13771491.png)
